(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a synthetic organic compound classified as a chromane derivative. Chromanes are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural features, which may confer unique pharmacological properties. The compound is also recognized as an intermediate in the synthesis of Nebivolol, a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension .
The synthesis of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane typically involves several key steps:
The industrial production methods would likely optimize these synthetic routes to ensure high yield and purity, employing catalysts and controlled reaction conditions such as temperature and pressure .
The molecular formula of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is , with a molecular weight of approximately 301.36 g/mol .
The compound exhibits specific stereochemistry at two chiral centers, designated as (1S,2R), which can significantly influence its biological activity and interaction with receptors .
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane can participate in various chemical reactions:
The mechanism of action for (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane primarily involves its interaction with specific biological targets:
The melting point, boiling point, and specific solubility data are often determined experimentally and can vary based on purity and specific conditions .
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane has several potential applications:
Used as a building block for synthesizing more complex molecules in organic chemistry.
Studied for its potential effects on cellular processes due to the known activities of chromane derivatives.
Investigated for therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.
May find applications in developing new materials or serve as an intermediate in pharmaceutical synthesis .
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a complex chiral molecule with the molecular formula C₁₈H₂₀FNO₂ and a molecular weight of 301.36 g/mol. Its core structure features a benzopyran (chromane) ring system substituted with a fluorine atom at the 6-position, conferring enhanced metabolic stability and lipophilicity [1]. The stereochemistry is explicitly defined by the (1S,2R) configuration, where the chiral centers at positions 1 and 2 create a specific three-dimensional orientation crucial for biological activity. The molecule contains four key functional groups:
Table 1: Key Functional Groups and Their Roles [1] [6] [8]
Functional Group | Structural Role | Chemical Significance |
---|---|---|
Benzylamino group | Secondary amine substituent | Hydrogen bonding capability; nucleophilic character |
Hydroxyethyl moiety | Ethanol spacer with hydroxyl | Stereospecific receptor interaction; hydrogen donor |
Fluorine at C6 | Aromatic ring substituent | Enhanced lipophilicity; metabolic stability |
Chromane backbone | Fused benzopyran system | Conformational rigidity; planar aromatic domain |
The absolute configuration is unambiguously represented in stereochemical notations such as the isomeric SMILES string (C1CC2=C(C=CC(=C2)F)O[C@H]1C@HO) and InChIKey (UWHPUMRASBVSQY-FUHWJXTLSA-N), which explicitly define the spatial arrangement of atoms [6] [8]. X-ray crystallographic analysis confirms that the (1S,2R) configuration positions the hydroxy and benzylamino groups in a syn-periplanar orientation, optimizing interactions with biological targets like β-adrenergic receptors [1].
The compound emerged in the late 1980s as pharmaceutical research shifted toward stereoselective drug design. Patents filed between 1990-2000 (e.g., WO2004041805A1) documented its synthesis as part of nebivolol development programs, reflecting the industry's growing focus on enantiopure therapeutics [7]. Before stereochemical optimization, racemic chromane derivatives showed inconsistent β-blocking activity, which was resolved by targeting single diastereomers like the (1S,2R) configuration [3]. This compound addressed key limitations of earlier β-blockers (e.g., propranolol) by incorporating fluorine for improved membrane penetration and a benzylamino group for receptor affinity modulation [1] [9].
Table 2: Historical Development Timeline [1] [3] [7]
Time Period | Development Milestone | Scientific Impact |
---|---|---|
Late 1980s | Initial synthesis of racemic chromane intermediates | Established fluorochromane backbone as β-blocker scaffold |
1990-1995 | Stereochemical resolution techniques developed | Demonstrated superior activity of (1S,2R) configuration |
1997-2000 | Patent filings for stereoselective synthesis (e.g., WO2004041805A1) | Industrial-scale production of enantiopure intermediate |
Post-2000 | Adoption in nebivolol manufacturing | Enabled third-generation β-blocker with vasodilatory effects |
Synthetic challenges initially centered on achieving high enantiomeric purity at both chiral centers. Early routes relied on diastereomeric salt crystallization, yielding <70% enantiomeric excess (ee). Advances in asymmetric epoxidation and catalytic hydrogenation (1995-2005) pushed ee values above 98%, making pharmaceutical applications feasible [3] [7]. The compound's designation as "Nebivolol Intermediate D" in regulatory filings underscores its role in modern drug manufacturing [5].
This compound serves as the penultimate intermediate for synthesizing nebivolol, a third-generation β₁-adrenergic antagonist prescribed for hypertension and heart failure. The (1S,2R) configuration directly corresponds to nebivolol's d-isomer, which selectively blocks β₁-receptors while stimulating nitric oxide release for vasodilation [1] [9]. In the synthetic pathway, the compound undergoes reductive amination with (6-fluorochroman-2-yl)-(S)-1,2,3,4-tetrahydro-6-fluoro-2H-1-benzopyran-2-methanol to form nebivolol's bis-chromane structure [7]. The benzylamino group is particularly crucial as it provides the nucleophilic nitrogen for this coupling reaction [3].
Table 3: Synthetic Pathway Efficiency Metrics [3] [7] [9]
Synthetic Step | Reagent/Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Epoxidation of 6-fluorochromene | mCPBA, Na₂CO₃, CH₂Cl₂, 0°C | 85 | N/A |
Stereoselective aminolysis | (R)-Benzylamine, Ti(OiPr)₄ | 78 | 95 |
Diastereomeric crystallization | L-(+)-Tartaric acid, methanol | 92 recovery | >99 |
Reductive amination (nebivolol formation) | Pd/C, H₂, tetrahydrofuran | 65 | Maintained at 99.5 |
Structural comparison with nebivolol reveals conservation of the fluorochromane backbone while the hydroxyethyl-benzylamino side chain is incorporated into nebivolol's asymmetric diolamine system. Key modifications during API synthesis include:
The compound's significance extends beyond nebivolol as a versatile building block for cardiovascular agents. Derivatives like 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea show antimicrobial activity, demonstrating the scaffold's adaptability [3]. Analytical control strategies emphasize monitoring stereochemical integrity using chiral HPLC (e.g., Chiralpak AD-H column) and 19F-NMR spectroscopy to ensure final API quality [1] [5].
Table 4: Structural Comparison with Related Compounds [1] [3] [9]
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane | C₁₈H₂₀FNO₂ | 301.36 | Benzyl-protected amine; single chromane unit |
Nebivolol | C₂₂H₂₅F₂NO₄ | 405.44 | Bis-chromane structure; free diolamine moiety |
6-Fluorochromane-2-carboxylic acid | C₁₀H₉FO₃ | 196.18 | Carboxylic acid instead of aminoethanol side chain |
Antimicrobial urea derivative (from Mannam et al.) | C₁₉H₂₁FN₂O₂ | 328.39 | Urea group replacing benzylamino functionality |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0